molecular formula C10H6BrClN4S B2847867 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-45-9

6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2847867
CAS No.: 945369-45-9
M. Wt: 329.6
InChI Key: FOKPGOQCXFHIIO-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a methyl group at position 3 and a 5-bromo-2-chlorophenyl substituent at position 6 of the fused heterocyclic core. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . Its structural uniqueness arises from the combination of halogen substitutions (bromo and chloro) on the phenyl ring, which influence electronic properties, lipophilicity, and intermolecular interactions .

Properties

IUPAC Name

6-(5-bromo-2-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN4S/c1-5-13-14-10-16(5)15-9(17-10)7-4-6(11)2-3-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPGOQCXFHIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Formula : C₉H₄BrClN₄S
  • Molecular Weight : 315.59 g/mol
  • CAS Number : 1071415-74-1

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including the triazole-thiadiazole hybrids like the compound , exhibit potent anticancer properties. A study demonstrated that related compounds showed IC50 values comparable to established anticancer drugs such as doxorubicin. For instance, compounds derived from similar scaffolds demonstrated IC50 values against MCF-7 breast cancer cells ranging from 8.1 µg/mL to 12.8 µg/mL, indicating significant cytotoxicity .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. A study reported that certain triazole-thiadiazole hybrids exhibited promising activity against Tobacco Mosaic Virus (TMV), with curative rates reaching up to 60% at specific concentrations . The presence of halogenated phenyl groups in the structure was associated with enhanced antiviral efficacy.

Antimicrobial and Insecticidal Properties

Thiadiazole compounds have shown broad-spectrum antimicrobial activity. Research suggests that they possess both antifungal and antibacterial properties, making them suitable candidates for agricultural applications as fungicides and insecticides . The structural features contribute to their ability to disrupt microbial cell functions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication. For example, they may target thymidylate synthase and histone deacetylases (HDACs) .
  • Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with thiadiazole derivatives.

Case Studies

Several case studies highlight the efficacy of triazolo-thiadiazole compounds:

  • Breast Cancer Studies : Compounds similar to the target compound demonstrated significant anti-breast cancer activity with selectivity indices much higher than traditional chemotherapeutics .
  • Antiviral Efficacy Against TMV : In agricultural studies, triazole-thiadiazoles were tested against TMV with notable protective effects observed at varying concentrations .

Data Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values: 8.1 - 12.8 µg/mL
AntiviralCurative rates up to 60%
AntimicrobialBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenated triazolothiadiazoles are widely studied for their enhanced bioactivity and stability. Key analogues include:

  • 6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 876884-20-7) : This compound features a 2-chlorophenyl group at position 5. It has a molar mass of 236.68 g/mol, density of 1.68 g/cm³, and a predicted pKa of -0.81, indicating moderate acidity .
  • 6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 881222-92-0) : With a 3-chlorophenyl substituent, this derivative is industrially available (99% purity) and shares similar synthetic routes with the target compound .

Comparison: The target compound’s 5-bromo-2-chlorophenyl group introduces greater steric bulk and electronegativity compared to mono-halogenated analogues.

Adamantyl and Bulky Substituents

Compounds with adamantyl groups exhibit distinct crystal packing and bioactivity profiles:

  • 3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole : X-ray diffraction studies reveal that the adamantyl moiety dominates intermolecular interactions, forming dense van der Waals networks in the solid state. This contrasts with phenyl-substituted analogues, where π-π stacking is more prevalent .
  • 6-(1-Adamantyl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole : Reported melting points range from 131–260°C, higher than halogenated derivatives due to adamantyl’s rigid structure .

Comparison : The target compound lacks bulky adamantyl groups but compensates with bromine’s polarizability, balancing lipophilicity and solubility. Adamantyl derivatives may excel in thermal stability, while halogenated variants offer tunable electronic effects for targeted activity .

Methoxy and Pyridinyl Derivatives

Electron-donating substituents alter pharmacological profiles:

  • 3-(3,4-Dimethoxyphenyl)-6-(2-amino-3,5-dibromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (14a): Methoxy groups enhance solubility (melting point: 242–246°C) and enable hydrogen bonding, critical for enzyme inhibition .

Comparison : The target compound’s halogenated phenyl group prioritizes hydrophobic interactions over hydrogen bonding, which may limit solubility but enhance penetration into lipid-rich tissues .

Anticancer and Anti-inflammatory Activities

  • KA39 (6-(2,5-Dinitrophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) : Exhibits potent anticancer activity with GI50 values of 0.82–1.24 µM in colorectal and prostate cancer cells .
  • Compound 3b (6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) : Shows anti-inflammatory activity comparable to naproxen, with reduced ulcerogenicity .
  • LGH00045 (6-(2-(Furan-2-yl)vinyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) : A CDC25B inhibitor (IC50: 0.82 µM), highlighting the role of vinyl linkages in enhancing enzyme binding .

The bromine atom may augment DNA intercalation or enzyme inhibition, as seen in dinitrophenyl and furylvinyl analogues .

Data Tables

Compound Name Substituents (Position 6) Molar Mass (g/mol) Melting Point (°C) Key Biological Activity Reference
6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 5-Bromo-2-chlorophenyl 343.63* Not reported Hypothesized anticancer -
6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 2-Chlorophenyl 236.68 Not reported Not reported
KA39 2,5-Dinitrophenyl 487.36 Not reported GI50: 0.82–1.24 µM (cancer)
3b 2-Chlorophenyl + naphthoxy 437.90 Not reported Anti-inflammatory
LGH00045 2-Chlorophenyl + furylvinyl 367.83 Not reported CDC25B inhibition (IC50: 0.82 µM)

*Calculated based on molecular formula.

Preparation Methods

Synthesis of 3-Methyl-4-amino-5-mercapto-1,2,4-triazole (1)

The triazole precursor is prepared via cyclization of thiosemicarbazide derivatives. For example, refluxing 3-methyl-1-thiosemicarbazide with hydrazine hydrate in ethanol yields 1 as a white crystalline solid (m.p. 192–194°C). Structural confirmation is achieved via $$ ^1H $$ NMR (δ 2.35 ppm, singlet for CH$$ _3 $$) and IR (ν 3350 cm$$ ^{-1} $$ for NH$$ _2 $$).

Synthesis of 5-Bromo-2-chlorophenacyl Bromide (6)

The electrophilic component, 5-bromo-2-chlorophenacyl bromide, is synthesized by brominating 5-bromo-2-chloroacetophenone using HBr in acetic acid. The product is isolated as a pale-yellow solid (m.p. 89–91°C), characterized by $$ ^{13}C $$ NMR (δ 191.2 ppm for carbonyl).

Cyclocondensation Reaction

Equimolar amounts of 1 and 6 are refluxed in ethanol with triethylamine (2 mol%) for 6–8 hours. The reaction proceeds via nucleophilic substitution at the α-carbon of 6 , followed by intramolecular cyclization to form the thiadiazine ring:
$$
\text{1 + 6 → 6-(5-Bromo-2-chlorophenyl)-3-methyltriazolo[3,4-b]thiadiazole + HBr}
$$
The crude product is purified via column chromatography (SiO$$ _2 $$, ethyl acetate/hexane), yielding 86–92% of the target compound.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Reaction efficiency varies with solvent polarity:

Solvent Catalyst Yield (%) Time (h)
Ethanol Triethylamine 92 6
DMF NaH 88 4
Acetonitrile None 72 8

Polar aprotic solvents (DMF) accelerate the reaction but may reduce regioselectivity.

Temperature and Time Dependence

Optimal conditions are reflux (80°C) for 6 hours. Lower temperatures (50°C) require prolonged times (12 hours) and give lower yields (68%).

Analytical Characterization

The product is characterized by:

  • Melting Point : 178–180°C.
  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 2.48 (s, 3H, CH$$ _3 $$), 7.52–7.89 (m, 3H, aryl-H).
  • IR (KBr) : ν 1605 cm$$ ^{-1} $$ (C=N), 1240 cm$$ ^{-1} $$ (C-S).
  • HRMS : m/z 413.92 [M+H]$$ ^+ $$.

Comparative Analysis of Synthetic Routes

A regioselectivity study confirms exclusive formation of the 6-aryl isomer, attributed to the higher electrophilicity of the phenacyl bromide’s α-carbon adjacent to the bromo-chlorophenyl group. Competing routes using α-chloroacetone or hydrazonoyl halides are less efficient (<75% yield).

Q & A

Q. What are the standard synthetic routes for 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step reactions starting with aromatic intermediates. Key steps include:

Intermediate Formation : Reacting halogenated phenyl precursors (e.g., 5-bromo-2-chlorophenyl derivatives) with thiocarbazide or hydrazine hydrate to form triazole-thiadiazole precursors.

Cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to promote cyclization under reflux conditions.

Functionalization : Introducing methyl groups via alkylation or substitution reactions.

For example, describes microwave-assisted synthesis of analogous triazolothiadiazoles, reducing reaction times compared to classical heating . highlights POCl₃ as a critical catalyst for activating carbonyl groups during cyclization .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Characterization relies on:

  • 1H/13C NMR : To identify proton environments and confirm substituent positions (e.g., aromatic protons, methyl groups).
  • IR Spectroscopy : Detects functional groups like C-N (triazole) and C-S (thiadiazole) stretching vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric purity.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., used XRD to confirm planarity and C–H⋯π interactions in a brominated analog) .

Q. What biological activities are reported for triazolothiadiazole derivatives?

These compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria and fungi due to sulfur/nitrogen heterocycles disrupting cell membranes .
  • Anticancer Potential : Inhibition of enzymes like 14-α-demethylase () or interaction with DNA via intercalation .
  • Anti-inflammatory Effects : Modulation of COX-2 pathways () .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Catalysts : POCl₃ enhances electrophilicity in cyclization steps (yield ~49% in ) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates () .
  • Temperature/Time : Reflux (100–120°C) for 12–24 hours balances yield and side reactions.
Study Conditions Yield
Microwave, 150°C, 30 min~60%
POCl₃, 16 h reflux49%

Q. How do computational models predict the compound’s biological targets?

Molecular Docking :

Target Selection : Enzymes like 14-α-demethylase (PDB: 3LD6) are modeled due to relevance in antifungal activity () .

Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities.

Validation : Compare predicted binding poses with crystallographic data (e.g., ’s XRD analysis) .

used docking to link bromophenyl substituents to enhanced hydrophobic interactions with kinase targets .

Q. How can structural modifications resolve contradictions in reported bioactivities?

Structure-Activity Relationship (SAR) Strategies :

  • Halogen Substitution : Bromine at the 5-position increases lipophilicity and membrane permeability vs. chlorine () .
  • Methyl Group : The 3-methyl group in 6-(5-Bromo-2-chlorophenyl)-3-methyl derivatives improves metabolic stability compared to trifluoromethyl analogs ( vs. 8) .

Meta-Analysis : Cross-referencing enzymatic assay data (e.g., IC₅₀ values) with structural databases (PDB) clarifies target specificity .

Q. What analytical techniques resolve discrepancies in solubility and stability data?

  • HPLC-PDA : Quantifies degradation products under varying pH/temperature.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., ’s crystal packing influences melting points) .
  • Solubility Parameters : Use Hansen solubility parameters with solvents like DMSO or ethanol () .

Q. How does the compound interact with biological membranes?

  • Lipophilicity Studies : LogP values (~3.5–4.0) predict passive diffusion () .
  • Langmuir-Blodgett Films : Monolayer studies quantify membrane insertion efficiency (analogous to ’s furan derivatives) .

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